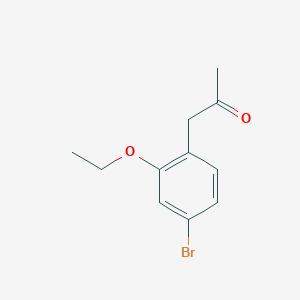
1-(4-Bromo-2-ethoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-ethoxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13BrO2. It is a brominated derivative of phenylpropanone, characterized by the presence of a bromine atom at the 4-position and an ethoxy group at the 2-position on the phenyl ring.
Preparation Methods
The synthesis of 1-(4-Bromo-2-ethoxyphenyl)propan-2-one typically involves the bromination of 2-ethoxyphenylpropan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high purity and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters .
Chemical Reactions Analysis
1-(4-Bromo-2-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for a wide range of derivatives to be synthesized .
Scientific Research Applications
1-(4-Bromo-2-ethoxyphenyl)propan-2-one has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-ethoxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and ethoxy group can influence the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1-(4-Bromo-2-ethoxyphenyl)propan-2-one can be compared to other brominated phenylpropanone derivatives, such as:
2-Bromo-1-(4-methoxyphenyl)propan-1-one: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and applications.
2-Bromo-1-(4-methylphenyl)propan-1-one:
3-Bromo-1-(4-bromophenyl)propan-1-one: This compound has an additional bromine atom, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
1-(4-bromo-2-ethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H13BrO2/c1-3-14-11-7-10(12)5-4-9(11)6-8(2)13/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
VHWMYERNXMPGOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















